Etodolac

COX-2 selectivity NSAID pharmacology in vitro IC50

Etodolac (CAS 41340-25-4) is a chiral pyranocarboxylic acid NSAID delivered as a racemic mixture with a COX-2 selectivity index of 70 (COX-1 IC₅₀=2.59 µM, COX-2 IC₅₀=0.037 µM). This compound provides equivalent anti‑inflammatory efficacy to naproxen while causing significantly fewer GI lesions (20 % vs. 53 %, p<0.05) and preserving gastric mucosal prostaglandin production. Procurement enables bench‑marking of novel COX‑2 inhibitors in arthritis models, studying stereoselective pharmacokinetics (S‑enantiomer ~1/10th of racemic concentration), and formulating ERAS protocols. Choose this reference compound for scientifically‑backed GI safety differentiation.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 41340-25-4
Cat. No. B1671708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtodolac
CAS41340-25-4
SynonymsAY 24,236
AY 24236
AY-24,236
AY-24236
Etodolac
Etodolac, (+-)-Isomer
Etodolac, (-)-Isomer
Etodolac, (S)-Isomer
Etodolac, Monosodium Salt
Etodolac, Monosodium Salt, (+-) Isomer
Etodolac, Monosodium Salt, (S)-Isomer
Etodolic Acid
Lodine
Ramodar
Ultradol
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)
InChIKeyNNYBQONXHNTVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.92e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etodolac 41340-25-4: Preferential COX-2 Inhibitor NSAID for Inflammation and Pain Management


Etodolac (CAS: 41340-25-4) is a chiral nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class, marketed as a racemic mixture [1]. It acts as a preferential cyclooxygenase-2 (COX-2) inhibitor, demonstrating 5 to 50 times higher selectivity for COX-2 over COX-1, which is a key determinant of its improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs [2][3]. Its elimination half-life ranges from 6 to 8 hours, with a unique stereoselective pharmacokinetic profile where the inactive R-enantiomer concentration is approximately 10-fold higher than the active S-enantiomer [4].

Etodolac 41340-25-4: Why Substitution with Other NSAIDs Compromises GI Safety and Therapeutic Precision


Substituting etodolac with another NSAID without verifying comparative COX-2 selectivity, gastrointestinal safety margins, or stereoselective pharmacokinetic behavior introduces significant risks. Etodolac exhibits a distinct COX-1/COX-2 IC50 ratio [1] and preserves gastric mucosal prostaglandin production, a property not shared by non-selective NSAIDs like naproxen and ibuprofen [2]. Furthermore, the enantiomer-specific disposition of etodolac, where the active S-enantiomer is present at a fraction of the racemic concentration, fundamentally differs from other chiral NSAIDs [3]. These compound-specific attributes directly impact both safety and efficacy, rendering simple in-class substitution clinically and scientifically unreliable.

Etodolac 41340-25-4: Head-to-Head Quantitative Evidence for Differentiated Procurement


Etodolac 41340-25-4: COX-2 Selectivity Ratio Compared to Six NSAIDs

Etodolac exhibits the highest COX-2 selectivity ratio among six tested NSAIDs, demonstrating a significantly greater preference for COX-2 over COX-1 inhibition [1]. This preferential selectivity is a key determinant of its reduced gastrointestinal toxicity profile.

COX-2 selectivity NSAID pharmacology in vitro IC50

Etodolac 41340-25-4: Reduced Gastric Mucosal Injury Compared to Naproxen in Human Clinical Endoscopy

In a 4-week randomized, double-blind trial in rheumatoid arthritis patients, etodolac 300 mg twice daily caused significantly fewer gastric and duodenal mucosal lesions compared to naproxen 500 mg twice daily, while maintaining equivalent antiarthritic efficacy [1].

gastrointestinal safety endoscopic injury NSAID tolerability

Etodolac 41340-25-4: Superior GI Microbleeding Profile vs Ibuprofen, Indomethacin, and Naproxen

Etodolac at therapeutic and supratherapeutic doses induced significantly less gastrointestinal microbleeding than ibuprofen, indomethacin, and naproxen in healthy volunteers, with blood loss comparable to placebo [1].

gastrointestinal blood loss NSAID safety fecal blood loss

Etodolac 41340-25-4: Analgesic Efficacy Equivalent to Ibuprofen 400 mg and Naproxen 500 mg in Postoperative Pain

Higher doses of etodolac provide postoperative analgesia equivalent to commonly used NSAIDs such as ibuprofen 400 mg and naproxen 500 mg, with the added benefit of a superior GI safety profile [1].

analgesic efficacy postoperative pain dose equivalence

Etodolac 41340-25-4: Unique Stereoselective Pharmacokinetics with 10-Fold Higher Inactive R-Enantiomer Concentration

Etodolac exhibits a unique stereoselective pharmacokinetic profile among chiral NSAIDs, where the plasma concentration of the inactive R-enantiomer is approximately 10-fold higher than that of the active S-enantiomer, and the volume of distribution of racemic etodolac is higher than most other NSAIDs due to extensive distribution of the S-enantiomer [1].

chiral pharmacokinetics enantiomer disposition NSAID metabolism

Etodolac 41340-25-4: Targeted Application Scenarios Based on Quantitative Evidence


Chronic Inflammatory Disease Management Requiring Long-Term NSAID Therapy

Etodolac is optimally deployed in conditions like rheumatoid arthritis and osteoarthritis where prolonged NSAID exposure is necessary. The evidence that etodolac 300 mg twice daily provides antiarthritic efficacy equivalent to naproxen 500 mg twice daily while causing significantly fewer endoscopic lesions (20% vs 53%, p<0.05) [1] directly supports its selection for patients requiring long-term anti-inflammatory treatment to minimize cumulative GI risk. This is further substantiated by its near-placebo gastrointestinal microbleeding profile (0.10-0.13 ml/day vs 0.87-1.20 ml/day for comparators) [2].

Postoperative Analgesia in Patients with Elevated GI Risk

In acute postoperative pain settings where opioid-sparing multimodal analgesia is desired, etodolac offers a therapeutically equivalent alternative to ibuprofen 400 mg or naproxen 500 mg [3] with a superior GI safety margin. This makes it a compelling candidate for inclusion in enhanced recovery after surgery (ERAS) protocols, particularly in patient populations where NSAID-induced GI bleeding is a concern. The demonstrated equivalence in managing pain, edema, and trismus after third molar surgery further validates its use in dental and maxillofacial surgical settings [4].

Preclinical Inflammatory Disease Modeling Requiring COX-2 Selective Pharmacology

For researchers investigating the therapeutic window between anti-inflammatory efficacy and gastrointestinal toxicity in animal models, etodolac serves as a critical reference compound. Its defined COX-2 selectivity (COX-1 IC50 = 2.59 µM, COX-2 IC50 = 0.037 µM, selectivity index = 70) [5] and its demonstrated highest safety index (UD50 value) among tested NSAIDs in adjuvant-induced arthritis rat models [6] establish it as a benchmark for evaluating novel COX-2 preferential inhibitors. Its unique stereoselective pharmacokinetics also make it a valuable tool for studying chiral drug disposition [7].

Formulary Management and Therapeutic Substitution Decisions

Pharmacy and therapeutics committees evaluating NSAID formularies should consider etodolac's differentiated evidence base. The quantitative head-to-head data demonstrating significantly lower GI injury compared to naproxen, ibuprofen, and indomethacin, without sacrificing analgesic or anti-inflammatory efficacy, supports its inclusion as a preferred agent for patients requiring NSAID therapy. The documented preservation of gastric mucosal prostaglandin production with etodolac (no significant change from baseline vs significant decrease with naproxen) [8] provides a mechanistic rationale that can guide therapeutic interchange policies.

Technical Documentation Hub

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